molecular formula C14H23NO2 B14520886 1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate CAS No. 62823-58-9

1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate

Cat. No.: B14520886
CAS No.: 62823-58-9
M. Wt: 237.34 g/mol
InChI Key: LEURRKGWJJRPJJ-UHFFFAOYSA-N
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Description

1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is an organic compound that features a cyclohexene ring substituted with a methyl group and a pyrrolidine ring attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate typically involves the esterification of 1-Methylcyclohex-2-en-1-ol with 3-(pyrrolidin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The cyclohexene and pyrrolidine rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is unique due to the combination of its cyclohexene, pyrrolidine, and ester functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

62823-58-9

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

(1-methylcyclohex-2-en-1-yl) 3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C14H23NO2/c1-14(8-3-2-4-9-14)17-13(16)7-12-15-10-5-6-11-15/h3,8H,2,4-7,9-12H2,1H3

InChI Key

LEURRKGWJJRPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1)OC(=O)CCN2CCCC2

Origin of Product

United States

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